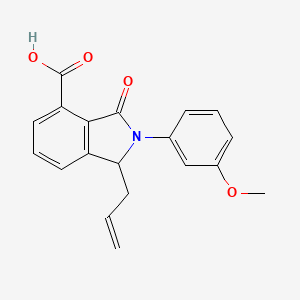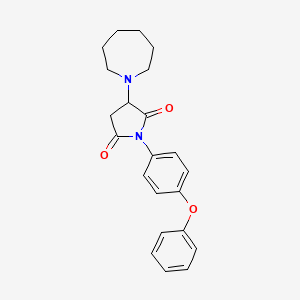![molecular formula C17H17ClN2O2S B4073208 N-[4-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4073208.png)
N-[4-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound has been found to selectively target and inhibit the activity of the NEDD8-activating enzyme (NAE), which is a key component of the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE activity by MLN4924 leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide involves the inhibition of NAE activity. NAE is responsible for the activation of NEDD8, a small ubiquitin-like modifier that is involved in the regulation of protein degradation. Inhibition of NAE activity by this compound leads to the accumulation of NEDD8-conjugated proteins, which are involved in cell cycle regulation, DNA repair, and apoptosis. This results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in tumor growth and metastasis. This compound has also been found to inhibit the DNA damage response pathway, which is involved in the repair of damaged DNA. This makes cancer cells more vulnerable to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide in lab experiments is its specificity for NAE. This allows for the selective inhibition of the ubiquitin-proteasome pathway, without affecting other cellular processes. Another advantage is its ability to sensitize cancer cells to other chemotherapeutic agents, which can enhance the effectiveness of these drugs. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. This can limit its therapeutic potential and require careful dosing and monitoring.
Orientations Futures
There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide. One potential direction is the combination of this compound with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors. This can enhance the effectiveness of these therapies and improve patient outcomes. Another direction is the development of more potent and selective NAE inhibitors, which can further improve the specificity and effectiveness of this approach. Additionally, the use of this compound in combination with biomarkers or imaging techniques can help to identify patients who are most likely to benefit from this therapy.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, prostate cancer, and lung cancer. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin. This compound has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(23-16-9-3-13(18)4-10-16)17(22)20-15-7-5-14(6-8-15)19-12(2)21/h3-11H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBWQZLBDLDTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-nitro-phenyl)-methanesulfonamide](/img/structure/B4073125.png)
![N-(sec-butyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4073135.png)
![5-tert-butyl-3-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B4073136.png)
![8-(4-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4073137.png)

![5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4073151.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B4073159.png)
![4,4,6,8-tetramethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4073164.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4073169.png)

![N-mesityl-4-[(phenylthio)methyl]benzamide](/img/structure/B4073193.png)
![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B4073205.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B4073221.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,5-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4073228.png)